
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclohexane ring substituted with a hydroxymethyl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 4,4-dimethylcyclohexanone followed by oxidation. One common method includes:
Hydroxymethylation: The reaction of 4,4-dimethylcyclohexanone with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group.
Oxidation: The hydroxymethylated product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 1-(Carboxymethyl)-4,4-dimethylcyclohexane.
Reduction: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-methanol.
Substitution: Various ethers and esters depending on the substituents used.
科学的研究の応用
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity due to the presence of both hydroxymethyl and carbaldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde: Lacks the dimethyl substitution, resulting in different reactivity and properties.
4,4-Dimethylcyclohexanone: A precursor in the synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde.
Cyclohexane-1-carbaldehyde: Similar structure but without the hydroxymethyl group.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9(2)3-5-10(7-11,8-12)6-4-9/h7,12H,3-6,8H2,1-2H3 |
InChIキー |
JWDBMOIQSQXMEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(CO)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


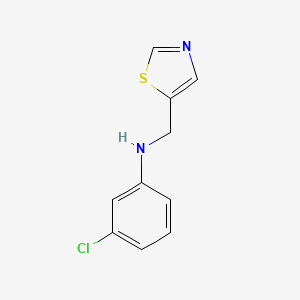

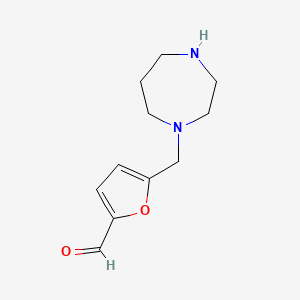
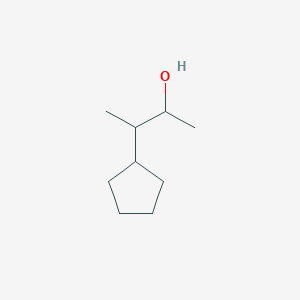
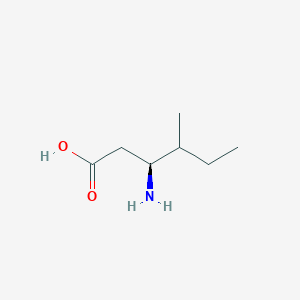
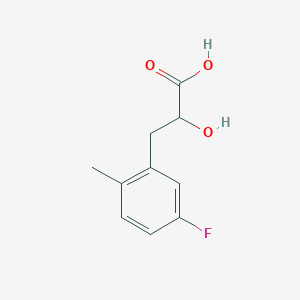
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
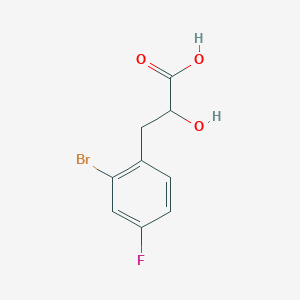
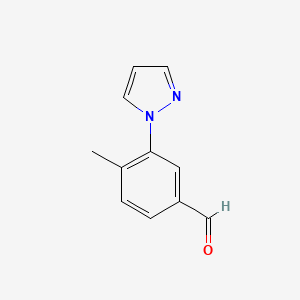
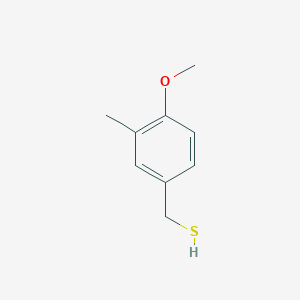
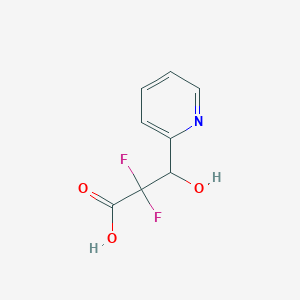
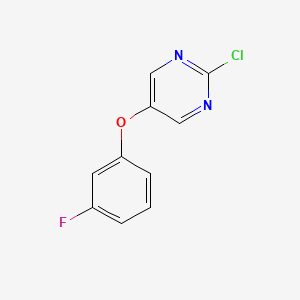
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
